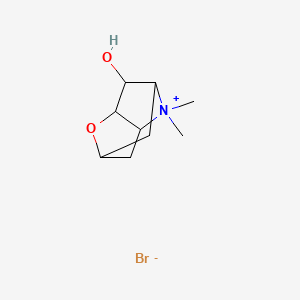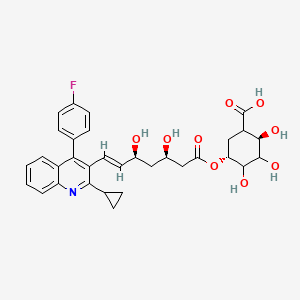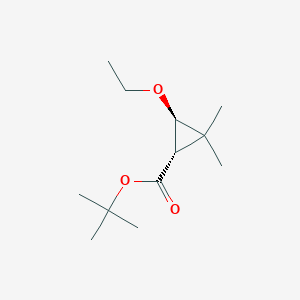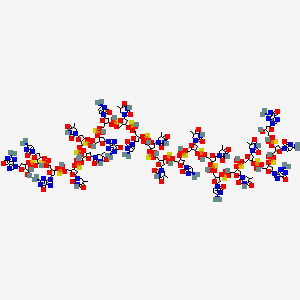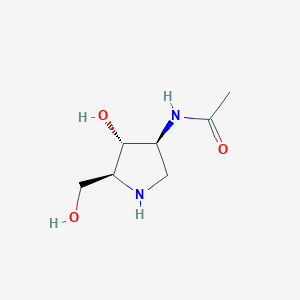
2-乙酰氨基-1,4-亚氨基-1,2,4-三脱氧-L-阿拉伯糖醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of the compound from d-lyxonolactone has been achieved with an overall yield of 25%. The process also allowed for the preparation of its enantiomer from l-lyxonolactone. Notably, the compound and its derivatives have shown to be potent non-competitive inhibitors of d-hexosaminidase, providing evidence to support hypotheses regarding the inhibitory mechanisms of imino sugars on glycohydrolases (Rountree et al., 2007).
Molecular Structure Analysis
The molecular structure of the compound contributes to its bioactivity, particularly its inhibition of hexosaminidases. The compound's stereochemistry plays a crucial role in its interaction with enzymes, highlighting the significance of the molecular configuration in designing effective enzyme inhibitors.
Chemical Reactions and Properties
The compound is involved in competitive and non-competitive inhibition of human lysosomal beta-hexosaminidase A, demonstrating its potential as a biochemical tool for studying enzymatic functions. Its inhibitory activity varies depending on the enantiomer, with specific configurations showing stronger inhibition, indicating the importance of spatial arrangement in enzyme interaction (Liessem et al., 1993).
科学研究应用
糖苷酶抑制
2-乙酰氨基-1,4-亚氨基-1,2,4-三脱氧-L-阿拉伯糖醇: 是一种有效的糖苷酶抑制剂 {svg_1}。这些酶在将复杂糖分解成更简单的糖的过程中至关重要。通过抑制糖苷酶,这种化合物可用于研究碳水化合物代谢以及这些酶在各种生物过程中的作用。
抗菌研究
这种化合物已被证明具有作为细菌糖苷酶抑制剂的潜力 {svg_2}。这种应用在新型抗生素的开发中尤为重要,尤其是在抗生素耐药性日益严重的时代。
癌症研究
亚氨基糖,例如2-乙酰氨基-1,4-亚氨基-1,2,4-三脱氧-L-阿拉伯糖醇,已被确定为潜在的癌症转移抑制剂 {svg_3}。它们可以干扰癌细胞中经常上调的糖基化过程,从而抑制其生长和扩散。
免疫刺激活性
据报道,该化合物具有免疫刺激活性 {svg_4}。它有可能用于调节免疫系统,这可能有利于治疗各种免疫相关疾病或疫苗开发。
生物活性分子的合成
2-乙酰氨基-1,4-亚氨基-1,2,4-三脱氧-L-阿拉伯糖醇的合成涉及有趣的化学方法,这些方法可以应用于其他生物活性分子的合成 {svg_5}。这可能导致发现新的药物和治疗剂。
酶机制研究
由于其作为糖苷酶抑制剂的作用,这种化合物对于研究酶作用机制非常有价值 {svg_6}。了解它如何抑制糖苷酶可以为酶抑制剂的设计和基于酶的测定的开发提供见解。
作用机制
Target of Action
The primary target of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is bacterial glycosidases . These enzymes play a crucial role in the metabolism of bacteria, breaking down complex carbohydrates into simple sugars.
Mode of Action
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol acts as an inhibitor of bacterial glycosidases . It binds to these enzymes, preventing them from catalyzing the breakdown of carbohydrates. This disruption in the metabolic process can lead to the death of the bacteria.
Result of Action
The inhibition of bacterial glycosidases by 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol leads to a disruption in the bacteria’s metabolic processes . This can result in the death of the bacteria, making this compound a potential candidate for the development of novel antibiotics, especially against drug-resistant strains .
生化分析
Biochemical Properties
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol plays a crucial role in biochemical reactions, particularly as an inhibitor of bacterial glycosidases. These enzymes are essential for the breakdown of glycosidic bonds in carbohydrates. By inhibiting these enzymes, 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol disrupts the metabolic processes of bacteria, thereby impeding their growth and proliferation. This interaction is primarily characterized by the binding of the compound to the active site of the glycosidases, preventing substrate access and subsequent enzymatic activity.
Cellular Effects
The effects of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol on various cell types are profound. In bacterial cells, this compound inhibits essential enzymatic activities, leading to impaired cell wall synthesis and ultimately cell death. In mammalian cells, studies have shown that it can influence cell signaling pathways and gene expression, although these effects are less pronounced compared to its impact on bacterial cells. The compound’s ability to modulate cellular metabolism and gene expression highlights its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol exerts its effects through competitive inhibition of glycosidases. The compound mimics the natural substrate of these enzymes, binding to their active sites and preventing the actual substrate from undergoing catalysis. This inhibition disrupts the normal metabolic processes of bacteria, leading to their eventual death. Additionally, the compound has been observed to induce changes in gene expression related to stress responses and metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Its degradation can occur under extreme pH conditions or prolonged exposure to high temperatures. Long-term studies have shown that continuous exposure to the compound can lead to adaptive responses in bacterial populations, although these are typically associated with reduced fitness .
Dosage Effects in Animal Models
In animal models, the effects of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol vary with dosage . At low doses, the compound effectively inhibits bacterial growth without significant adverse effects on the host. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glycosidases, altering the metabolic flux and leading to the accumulation of unmetabolized substrates. This disruption in metabolic pathways can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells, 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution across cellular compartments. Its localization within cells is crucial for its inhibitory activity, as it needs to reach the target enzymes to exert its effects .
Subcellular Localization
The subcellular localization of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is primarily within the cytoplasm, where it interacts with glycosidases . The compound’s activity is influenced by its ability to access these enzymes, which are often localized in specific cellular compartments. Post-translational modifications and targeting signals may also play a role in directing the compound to its site of action .
属性
IUPAC Name |
N-[(3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(11)9-5-2-8-6(3-10)7(5)12/h5-8,10,12H,2-3H2,1H3,(H,9,11)/t5-,6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBNSHFFZNRICG-LYFYHCNISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNC(C1O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN[C@H]([C@@H]1O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does LABNAc interact with its target and what are the downstream effects?
A1: LABNAc is a potent pyrrolidine inhibitor of hexosaminidases []. While the exact mechanism isn't detailed in the provided abstracts, we know that imino sugars like LABNAc can mimic the natural substrate of hexosaminidases, leading to their inhibition. This inhibition can disrupt lysosomal function, causing the storage of oligosaccharides and glycosphingolipids within the lysosome [].
Q2: What are the known in vitro effects of LABNAc?
A2: Treatment of cells with imino sugars, like LABNAc, leads to the lysosomal storage of both oligosaccharides and glycosphingolipids []. This suggests that LABNAc's inhibition of hexosaminidases disrupts normal lysosomal degradation pathways, leading to the accumulation of these molecules within the cell.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenanthrene-[U-13C]](/img/no-structure.png)

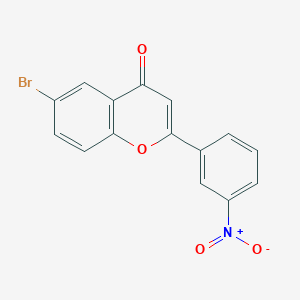
![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
